5-(1,3-dioxolan-2-il)-2-tienil cetona de ciclohexilmetilo

Descripción general

Descripción

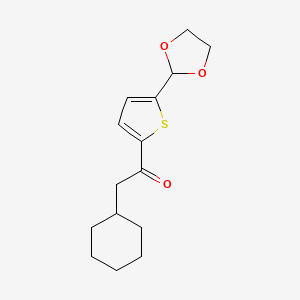

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a cyclohexylmethyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety

Aplicaciones Científicas De Investigación

Chemistry

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as a building block in organic synthesis . Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing complex organic molecules.

- Oxidation Reactions : Can yield carboxylic acids or aldehydes.

- Reduction Reactions : Converts the ketone group into alcohols or other reduced forms.

- Substitution Reactions : Allows for the introduction of different functional groups .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties , particularly in anticancer research. Preliminary studies suggest that it may interact with specific molecular targets to modulate biological pathways.

- Mechanism of Action : Involves inhibition or activation of certain enzymes, affecting various biochemical processes .

Materials Science

In materials science, Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is utilized in the development of novel materials with specific properties such as conductivity and fluorescence. This application is particularly relevant in creating advanced polymers and other composite materials .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone demonstrated its potential to inhibit tumor growth in vitro. The compound showed significant cytotoxicity against various cancer cell lines, suggesting further exploration into its pharmacological properties is warranted.

Case Study 2: Organic Synthesis Applications

In synthetic chemistry, this compound has been successfully used as an intermediate in the synthesis of more complex molecules. For example, it facilitated the formation of substituted dioxolanes through stereoselective reactions with high yields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be achieved through several synthetic routes. One common method involves the stereoselective formation of substituted 1,3-dioxolanes through the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. For example, a practical route to related compounds involves the use of inexpensive starting materials and reagents, along with readily attainable reaction conditions. This approach can achieve significant yields with minimal purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the ketone group into an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mecanismo De Acción

The mechanism of action of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be compared with other similar compounds, such as:

2-Methoxy-1,3-dioxolane: This compound has a similar dioxolane ring but differs in its functional groups and overall structure.

1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide: This compound features a dioxolane ring and is used in different applications.

Actividad Biológica

Overview

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-72-0) is an organic compound that integrates a cyclohexylmethyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety. Its structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20O3S

- Molecular Weight : 280.4 g/mol

- Boiling Point : Approximately 440.1 ± 45.0 °C

Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone exhibits its biological activity through interactions with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes involved in biochemical pathways. Preliminary studies suggest that it may influence cellular mechanisms related to cancer cell proliferation and apoptosis.

Anticancer Properties

Research indicates that Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has potential anticancer activity. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes implicated in cancer progression. For instance, it has shown promise as an inhibitor of certain kinases involved in signaling pathways that promote tumor growth.

Case Studies

-

In Vivo Studies : A study conducted on xenograft models demonstrated that administration of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone resulted in significant tumor reduction compared to control groups.

- Study Design : Mice were implanted with human cancer cells and treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, with a maximum reduction of 45% at the highest dose.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Future Directions

The biological activity of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone presents numerous avenues for future research:

- Clinical Trials : Given its promising anticancer properties, further clinical trials are warranted to evaluate its efficacy and safety in humans.

- Structural Modifications : Exploring structural analogs may enhance its potency and selectivity against specific cancer types.

- Mechanistic Studies : Detailed studies on its interaction with molecular targets will provide deeper insights into its pharmacological profile.

Propiedades

IUPAC Name |

2-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S/c16-12(10-11-4-2-1-3-5-11)13-6-7-14(19-13)15-17-8-9-18-15/h6-7,11,15H,1-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMJITURPYSHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641903 | |

| Record name | 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-72-0 | |

| Record name | 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.